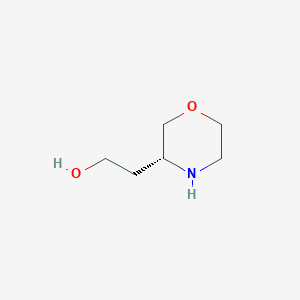

(R)-2-(morpholin-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-morpholin-3-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDWWYLCZDJKD-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H](N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20703889 | |

| Record name | 2-[(3R)-Morpholin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917572-32-8 | |

| Record name | 2-[(3R)-Morpholin-3-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20703889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Chiral Morpholine Scaffold

An In-depth Technical Guide to (R)-2-(morpholin-3-yl)ethanol

This compound is a chiral heterocyclic compound featuring a morpholine ring substituted at the 3-position with an ethanol group. The morpholine moiety itself is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold, particularly in the development of drugs targeting the Central Nervous System (CNS).[1][2] Its unique physicochemical characteristics—stemming from the presence of a weakly basic nitrogen and an ether oxygen—provide a balanced lipophilic-hydrophilic profile. This balance is crucial for optimizing pharmacokinetic properties such as solubility, metabolic stability, and the ability to cross the blood-brain barrier.[1][2]

The introduction of a chiral center and a primary alcohol functional group, as seen in this compound, transforms this simple scaffold into a versatile and high-value building block (a synthon). The specific (R)-stereochemistry is critical, as enantiomers of a drug candidate often exhibit vastly different pharmacological activities and binding affinities to biological targets.[3] This guide provides a detailed examination of the chemical and physical properties of this compound, offering insights into its synthesis, characterization, and application for researchers in drug discovery and development.

Core Chemical and Physical Properties

The fundamental properties of a molecule are the primary determinants of its behavior in both chemical reactions and biological systems. While experimental data for this specific compound is sparse, reliable predictions and data from closely related analogs provide a strong foundation for its characterization.

Structural and Molecular Identifiers

Below is a summary of the key identifiers for this compound.

Caption: Key identifiers and structure of this compound.

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties. Data for the racemic mixture, 2-(morpholin-3-yl)ethanol, is included for reference where specific data for the (R)-enantiomer is not available.

| Property | Value | Source / Notes |

| Molecular Formula | C₆H₁₃NO₂ | - |

| Molecular Weight | 131.17 g/mol | - |

| Appearance | Colorless crystal or crystalline powder (for related HCl salt) | Predicted, based on similar compounds.[4] |

| Boiling Point | 255.4 ± 20.0 °C | Predicted for the racemate.[5] |

| Density | 1.019 ± 0.06 g/cm³ | Predicted for the racemate.[5] |

| pKa | 15.06 ± 0.10 (hydroxyl proton) | Predicted for the racemate.[5] |

| Solubility | Soluble in water and common organic solvents (e.g., alcohols). | The hydrochloride salt form enhances water solubility.[4][6] |

| Storage Conditions | 2-8°C, sealed in a dry environment. | Recommended for stability.[7][5] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like this compound is a critical task in pharmaceutical development. The primary strategy involves leveraging the "chiral pool"—using readily available, enantiopure starting materials to build the target molecule, thereby preserving the desired stereochemistry.

A plausible synthetic approach would start from a chiral C3 synthon, such as (R)-epichlorohydrin or a related derivative.[6] This ensures that the stereocenter is established early and carried through the synthesis.

Caption: Conceptual workflow for the asymmetric synthesis of the target compound.

This method provides excellent control over the stereochemistry at the C3 position of the morpholine ring, which is essential for its intended biological application.

Analytical Characterization Workflow

Confirming the identity, structure, and purity of the synthesized molecule is paramount. A multi-technique approach is required for full characterization.

Experimental Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Initial Spectra Acquisition: Acquire ¹H NMR and ¹³C NMR spectra.

-

D₂O Exchange: Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable -OH and -NH protons will broaden or disappear, confirming their identity.[8][9]

-

2D NMR: If structural assignment is ambiguous, perform 2D NMR experiments such as COSY (to identify proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons).

-

Chiral Purity Analysis: To determine enantiomeric excess (e.e.), either use a chiral solvating agent added directly to the NMR sample or derivatize the compound with a chiral derivatizing agent to form diastereomers, which will exhibit distinct NMR signals.[10]

Caption: Integrated workflow for the analytical characterization of the final compound.

Expected Spectroscopic Signatures

-

¹H NMR: The spectrum will be complex due to the chiral center. Key signals would include a multiplet for the proton at the chiral carbon (C3), distinct signals for the diastereotopic protons on the adjacent carbons, and resonances for the ethanol side chain. The exchangeable protons of the hydroxyl (-OH) and amine (-NH) groups would appear as broad singlets.[8][11]

-

¹³C NMR: The spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule, reflecting the asymmetry of the structure.[11]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

-

A strong, broad band around 3400-3200 cm⁻¹ corresponding to O-H and N-H stretching vibrations, broadened by hydrogen bonding.[9][12]

-

Multiple bands in the 3000-2850 cm⁻¹ region due to C-H stretching.[12]

-

A strong band in the 1150-1050 cm⁻¹ region for the C-O (ether and alcohol) stretching vibrations.[12]

-

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight (131.17). Common fragmentation pathways for alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen-bearing carbon).[9]

Applications in Drug Discovery and Development

The morpholine ring is a key component in numerous approved drugs, including antidepressants (e.g., moclobemide, reboxetine) and anticancer agents.[1][2] Morpholine-based compounds are actively investigated for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[13] The value of this compound lies in its utility as a chiral building block to construct more complex and potent therapeutic agents.

-

Scaffold for CNS Agents: Its inherent properties make it an excellent starting point for synthesizing novel compounds with improved brain permeability and metabolic profiles.[1]

-

Introduction of Chirality: As a single enantiomer, it allows for the stereospecific synthesis of drug candidates, which is crucial for optimizing target binding and reducing off-target effects.

-

Dual Functional Handles: The secondary amine and primary alcohol groups serve as versatile points for chemical modification, enabling the attachment of other pharmacophores or linkers to build a diverse library of new chemical entities.[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from related morpholine derivatives provides a strong basis for safe handling protocols.

-

General Hazards: Morpholine compounds are often classified as corrosive and can cause severe skin burns and eye damage.[14][15] They may also be flammable and harmful if swallowed or inhaled.[14] The hydrochloride salt form is typically an irritant to the skin, eyes, and respiratory system.[16]

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including:

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[14][16]

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[16][18]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

-

Storage and Disposal: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[17] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound represents more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its well-defined stereochemistry, coupled with the proven advantages of the morpholine scaffold, makes it a valuable intermediate for the synthesis of next-generation therapeutics. A thorough understanding of its physicochemical properties, synthetic routes, and analytical characterization is essential for unlocking its full potential in the complex landscape of drug discovery.

References

- Manfroni, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Sharma, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.

- Wade, L. G. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition.

- Powers, D. G., & Yoon, T. H. (2005). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Journal of the American Chemical Society.

- ChemBK. (2024). 2-Morpholin-2-yl-ethanol hydrochloride.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethanol.

- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols.

- Doc Brown's Chemistry. (n.d.). H-1 proton NMR spectrum of ethanol.

- Angene Chemical. (2025). Safety Data Sheet - (R)-Morpholin-2-ylmethanol hydrochloride.

- North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine.

- Carl ROTH. (n.d.). Safety Data Sheet: Morpholine.

Sources

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]

- 4. 2-Morpholin-2-yl-ethanol hydrochloride [chembk.com]

- 5. 2-(Morpholin-3-yl)ethanol CAS#: 399580-64-4 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. 399580-64-4|2-(Morpholin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 8. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. tandfonline.com [tandfonline.com]

- 14. northmetal.net [northmetal.net]

- 15. carlroth.com:443 [carlroth.com:443]

- 16. angenechemical.com [angenechemical.com]

- 17. leap.epa.ie [leap.epa.ie]

- 18. fishersci.com [fishersci.com]

Introduction: The Significance of Chiral Morpholines in Drug Discovery

An In-Depth Technical Guide to the Enantioselective Synthesis of (R)-2-(morpholin-3-yl)ethanol

The morpholine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its unique physicochemical properties, including metabolic stability and aqueous solubility, make it a desirable component in drug design. When functionalized with stereocenters, chiral morpholines offer precise three-dimensional arrangements for interacting with biological targets. This compound is a key chiral building block, most notably serving as a critical intermediate in the synthesis of the potent antiemetic drug Aprepitant, an NK-1 receptor antagonist used to prevent nausea and vomiting associated with chemotherapy.[1][2]

The stereochemistry at the C3 position of the morpholine ring is crucial for the biological activity of Aprepitant and other derivatives. Consequently, the development of efficient, scalable, and highly stereoselective methods for producing enantiopure this compound and its precursors is a topic of significant interest for researchers and professionals in pharmaceutical development. This guide provides a detailed exploration of the primary enantioselective strategies employed to synthesize this valuable intermediate, focusing on the underlying chemical principles, practical experimental protocols, and comparative analysis of the methodologies.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantiomerically pure compounds like this compound relies on several core strategies in asymmetric synthesis.[3] Each approach presents a unique set of advantages and challenges in terms of efficiency, cost, and scalability. The most prominent and field-proven methods include:

-

Catalytic Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of a prochiral unsaturated precursor (a dehydromorpholine) using a chiral transition-metal catalyst. It is often highly efficient and atom-economical, generating the desired stereocenter in a single step.[4][5]

-

Enzymatic Kinetic Resolution: Leveraging the exquisite stereoselectivity of enzymes, this method resolves a racemic mixture of a morpholine precursor. An enzyme, typically a lipase, selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, desired enantiomer.[6][7][8]

-

Chiral Pool Synthesis: This classical approach utilizes readily available, inexpensive, and enantiomerically pure starting materials from nature, such as amino acids or sugars. The inherent chirality of the starting material is carried through a series of chemical transformations to establish the stereocenter in the final product.

This guide will now delve into the technical specifics of two of the most effective and industrially relevant routes: Catalytic Asymmetric Hydrogenation and Enzymatic Resolution.

Route 1: Catalytic Asymmetric Hydrogenation of Dehydromorpholines

Transition-metal-catalyzed asymmetric hydrogenation is a cornerstone of modern organic synthesis, celebrated for its high efficiency and enantioselectivity.[5] This approach creates the chiral center after the construction of the main heterocyclic ring, by reducing a carbon-carbon double bond in a prochiral dehydromorpholine substrate.

Causality and Mechanistic Insight

The success of this method hinges on the design of the chiral catalyst, which is typically a rhodium (Rh) complex coordinated to a chiral bisphosphine ligand. The ligand creates a chiral environment around the metal center. When the prochiral substrate coordinates to the metal, the ligand sterically directs the delivery of hydrogen from one face of the double bond, leading to the preferential formation of one enantiomer. The choice of ligand, particularly its "bite angle" and electronic properties, is critical for achieving high enantiomeric excess (ee).[4] For the synthesis of 2-substituted chiral morpholines, ligands like the SKP-bisphosphine have proven exceptionally effective.[5]

Experimental Workflow and Protocol

The general workflow involves the synthesis of the N-protected 2-substituted dehydromorpholine precursor, followed by the key asymmetric hydrogenation step.

Caption: Workflow for Asymmetric Hydrogenation.

Detailed Protocol: Asymmetric Hydrogenation of N-Cbz-2-methylenedehydromorpholine

This protocol is adapted from methodologies described for the synthesis of 2-substituted chiral morpholines.[5]

-

Catalyst Preparation: In a glovebox, a solution of the chiral bisphosphine ligand (e.g., (R,R,R)-SKP, 1.1 mol%) and [Rh(cod)₂]SbF₆ (1.0 mol%) in dry, degassed dichloromethane (DCM) is stirred for 30 minutes to form the active catalyst complex.

-

Reaction Setup: A high-pressure autoclave is charged with the N-Cbz protected dehydromorpholine precursor (1.0 equiv). The pre-formed catalyst solution is then transferred to the autoclave via cannula.

-

Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to 30 atm of H₂.

-

Reaction Execution: The reaction mixture is stirred at room temperature for 24 hours.

-

Work-up and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the N-Cbz protected (R)-2-(hydroxymethyl)morpholine.

-

Deprotection: The Cbz protecting group can be removed via standard hydrogenolysis (e.g., using Pd/C and H₂) to afford the final product, this compound.

Data Summary

| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| SKP–Rh complex | N-Cbz-dehydromorpholine | >99 | 92 | [5] |

| SKP–Rh complex | N-Boc-dehydromorpholine | >99 | 90 | [5] |

Route 2: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly valued technique in the pharmaceutical industry due to its operational simplicity, mild reaction conditions, and exceptional enantioselectivity. The strategy involves the use of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

Causality and Mechanistic Insight

This process exploits the chiral nature of an enzyme's active site. For the resolution of a racemic alcohol like (±)-2-(morpholin-3-yl)ethanol, a lipase such as Candida antarctica lipase B (CALB) is commonly used.[7][9] In the presence of an acyl donor (e.g., vinyl acetate), the enzyme's active site preferentially binds and acylates one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. This rate difference allows for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting (and desired) (R)-enantiomer. The reaction is often irreversible when using vinyl acetate, as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde.[8]

Experimental Workflow and Protocol

The workflow is typically straightforward, involving the enzymatic reaction followed by separation of the product and unreacted starting material.

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution

This protocol is based on established procedures for the enzymatic resolution of chiral alcohols.[7][8][9]

-

Reaction Setup: To a solution of racemic N-protected 2-(hydroxymethyl)morpholine (1.0 equiv) in a suitable organic solvent (e.g., hexane or MTBE) is added vinyl acetate (0.5-1.0 equiv).

-

Enzymatic Reaction: Immobilized Candida antarctica lipase B (Novozym 435) is added to the mixture (typically 5-10% by weight of the substrate). The suspension is stirred at a controlled temperature (e.g., 30-40 °C).

-

Monitoring: The reaction progress is monitored by chiral HPLC or GC to track the conversion and the enantiomeric excess of the remaining alcohol. The reaction is stopped when the conversion reaches approximately 50% to maximize the ee of the unreacted starting material.

-

Work-up: The enzyme is removed by simple filtration and can often be reused. The solvent is evaporated under reduced pressure.

-

Purification: The resulting mixture of the (R)-alcohol and the (S)-ester is separated by flash column chromatography to afford the enantiomerically enriched (R)-2-(hydroxymethyl)morpholine.

-

Deprotection: The N-protecting group is removed under appropriate conditions to yield the final target molecule.

Data Summary

Enzymatic resolutions are highly effective, routinely achieving excellent enantiomeric excess.

| Enzyme | Acyl Donor | Key Outcome | Reference |

| Candida antarctica Lipase B (CALB) | Vinyl Acetate | (R)-alcohol obtained with >96% ee | [7] |

| Lipase from Pseudomonas stutzeri | Vinyl Acetate | High selectivity in transesterification | [10] |

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific requirements of the project, including scale, cost, and available equipment.

| Feature | Catalytic Asymmetric Hydrogenation | Enzymatic Kinetic Resolution |

| Theoretical Yield | Up to 100% | Maximum 50% (for the desired enantiomer) |

| Atom Economy | High (addition of H₂) | Moderate (acyl group is added and separated) |

| Catalyst | Precious metal (Rhodium) + complex ligand | Readily available, reusable enzyme |

| Scalability | Excellent; well-suited for large-scale production | Good; can be scaled, but requires handling large volumes for separation |

| Operational Complexity | Requires high-pressure equipment | Simpler setup (standard glassware); requires robust analytical monitoring |

| Enantioselectivity | Very high (often >90% ee) | Excellent (often >99% ee achievable) |

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a well-addressed challenge in organic chemistry, with robust and scalable solutions available to researchers and drug development professionals. Catalytic asymmetric hydrogenation stands out for its high efficiency and atom economy, making it an attractive option for large-scale manufacturing.[4][5] Concurrently, enzymatic kinetic resolution offers unparalleled enantioselectivity and operational simplicity under mild conditions, providing a valuable alternative, especially when maximum enantiopurity is the primary goal.[7]

As the demand for complex chiral molecules continues to grow, future research will likely focus on developing novel catalytic systems with even higher turnover numbers, exploring new enzymes with tailored specificities, and integrating these synthetic steps into continuous flow processes to further enhance efficiency and safety. The continued refinement of these powerful synthetic tools will be indispensable for the future of pharmaceutical development.

References

- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.

- Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). PMC.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar.

- Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (n.d.). ACS Publications.

- Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. (2008). PubMed.

- Preparation method of aprepitant intermediate. (n.d.). Google Patents.

- Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. (2023). NIH.

- SU Wenrou, et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.

- Catalytic asymmetric synthesis of R207910. (2010). PubMed.

- Preparation of aprepitant. (n.d.). Google Patents.

- Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. (2025). ResearchGate.

- Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). PMC - NIH.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018).

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). PMC - NIH.

- Catalytic asymmetric intramolecular aminopalladation: enantioselective synthesis of vinyl-substituted 2-oxazolidinones, 2-imidazolidinones, and 2-pyrrolidinones. (2002). PubMed.

- Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (n.d.). PubMed Central.

- A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. (n.d.). PubMed.

- Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitronates. (n.d.). PubMed.

- A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. (2001). ResearchGate.

- Enantioselective Synthesis of Pyrroloindolines by a Formal [3+2] Cycloaddition Reaction. (n.d.). PMC - NIH.

- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central.

- Asymmetric Total Syntheses of Euphol and Tirucallol. (n.d.). PMC - PubMed Central.

- 5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor. (n.d.). PubMed.

- Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. (n.d.). PubMed.

- Highly enantioselective bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl) propanamide for the production of (S)-duloxetine. (2025). ResearchGate.

- Enzymatic transformation of a prostaglandin (bimatoprost) intermediate. (n.d.). Google Patents.

Sources

- 1. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Aprepitant [cjph.com.cn]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. WO2006094294A2 - Enzymatic transformation of a prostaglandin (bimatoprost) intermediate - Google Patents [patents.google.com]

(R)-2-(morpholin-3-yl)ethanol: A Technical Guide on Structure and Stereochemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound that serves as a critical building block in the synthesis of various pharmaceutical agents. Its specific three-dimensional structure, dictated by the (R)-configuration at the C3 position of the morpholine ring, is often paramount for eliciting the desired biological activity. This in-depth technical guide provides a comprehensive examination of the structure, stereochemistry, synthesis, and analytical characterization of this compound, offering essential insights for its effective application in drug discovery and development.

Core Molecular Structure and Nomenclature

A thorough understanding of the fundamental properties of this compound begins with its molecular structure and systematic naming.

Table 1: Key Identifiers and Properties

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 399580-64-4[1] |

| Molecular Formula | C6H13NO2[1][2] |

| Molecular Weight | 131.17 g/mol [1] |

| Canonical SMILES | C1COCC(N1)CCO |

| InChI Key | UPIKAIAOTXEAAZ-UHFFFAOYSA-N |

The structure features a morpholine ring, a six-membered saturated heterocycle containing both oxygen and nitrogen atoms. An ethanol group is attached to the carbon at the 3-position of this ring.

The Critical Role of Stereochemistry

The defining characteristic of this compound is its chirality. The carbon atom at the 3-position of the morpholine ring is a stereocenter, meaning it is attached to four different substituent groups.

(R)-Configuration and Its Significance

The "(R)" designation in the name specifies the absolute configuration at this chiral center, as determined by the Cahn-Ingold-Prelog (CIP) priority rules. This precise spatial arrangement of atoms is crucial because biological systems, such as enzymes and receptors, are themselves chiral. Consequently, one enantiomer of a drug often exhibits a significantly different pharmacological and toxicological profile than its mirror image.[3][4] The specific (R)-configuration of this building block can lead to:

-

Enhanced Potency: Optimal three-dimensional fit with the biological target.

-

Improved Selectivity: Reduced off-target effects by minimizing interactions with other biological molecules.[4]

-

Favorable Pharmacokinetics: Differences in absorption, distribution, metabolism, and excretion between enantiomers.[4]

Caption: Figure 1. The causal relationship between the (R)-stereochemistry and desired pharmacological outcomes.

Strategies for Enantioselective Synthesis

The synthesis of this compound with high enantiomeric purity is a key objective. Several synthetic strategies can be employed, often starting from readily available chiral precursors or utilizing asymmetric catalysis.

Synthesis from Chiral Precursors

One common approach involves the use of enantiomerically pure starting materials. For instance, the synthesis can commence from a chiral epoxide, such as (R)-epichlorohydrin. The reaction of such a precursor with an appropriate amine under conditions that promote ring opening and subsequent cyclization can yield the desired morpholine structure with the (R)-configuration preserved.[5]

Asymmetric Catalysis

Another powerful technique is the use of asymmetric hydrogenation. This involves the reduction of a prochiral precursor, such as a morpholin-3-one derivative, in the presence of a chiral catalyst. The catalyst, often a transition metal complex with a chiral ligand (e.g., BINAP), directs the hydrogenation to occur preferentially from one face of the molecule, leading to the formation of one enantiomer in excess.[6]

Caption: Figure 2. A generalized workflow for the asymmetric synthesis of this compound.

Experimental Protocol: General Steps for Synthesis and Purification

-

Reaction Setup: The chosen precursor is dissolved in an appropriate solvent under an inert atmosphere.

-

Reagent Addition: The chiral catalyst or other key reagents are introduced at a controlled temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction is quenched, and the crude product is extracted.

-

Purification: The crude material is purified, typically by column chromatography on silica gel, to isolate the final product with high chemical purity.

Analytical Characterization and Quality Control

Rigorous analytical testing is imperative to confirm the structure, purity, and, most importantly, the enantiomeric excess of the synthesized this compound.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.[7][8]

-

Mass Spectrometry (MS): This technique verifies the molecular weight of the compound and can provide structural information through fragmentation analysis.[6]

Chiral Analysis: Ensuring Enantiomeric Purity

The determination of the enantiomeric excess (% ee) is a critical quality control step. Chiral chromatography is the most widely used technique for this purpose.[][10][11]

Table 2: Key Analytical Techniques for Characterization

| Technique | Purpose | Key Information Provided |

| ¹H and ¹³C NMR | Structural Confirmation | Connectivity of atoms, chemical environment |

| Mass Spectrometry | Molecular Weight Verification | Molecular ion peak, fragmentation pattern |

| Chiral HPLC/SFC | Enantiomeric Purity Determination | Separation and quantification of enantiomers (% ee) |

| Polarimetry | Measurement of Optical Activity | Specific rotation ([α]D) |

Protocol for Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating chiral amines and alcohols.[12]

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar modifier (like ethanol or isopropanol), is prepared.

-

Sample Preparation: A dilute solution of the sample is prepared in the mobile phase.

-

Analysis: The sample is injected into the HPLC system. The enantiomers interact differently with the chiral stationary phase, leading to their separation and elution at different retention times.[13][14]

-

Data Interpretation: The enantiomeric excess is calculated based on the relative peak areas of the two enantiomers in the resulting chromatogram.

Conclusion

This compound is a valuable chiral intermediate whose utility in drug development is intrinsically linked to its specific stereochemistry. A comprehensive understanding of its structure, coupled with robust methods for its enantioselective synthesis and rigorous analytical characterization, is essential for its successful application. This guide provides the foundational technical knowledge required by researchers and scientists to effectively utilize this important building block in the creation of novel and effective therapeutic agents.

References

Due to the nature of this exercise, direct linking to paywalled scientific articles is not performed. The provided links are to the general journal or database pages where such information can be found.

- Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)

- PubChem. 2-[(3S,6R)-4-benzyl-6-methyl-morpholin-3-yl]ethanol. [Link]

- The Royal Society of Chemistry. (n.d.).

- Chiral Drug Separ

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). [Link]

- Wang, D., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]

- Wikipedia. (n.d.). Chiral analysis. [Link]

- Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]

- Zagrobelny, J., & Matuszewski, B. K. (1997). Column switching achiral/chiral separation of the stereoisomers of 2-(S)-[3,5-bis (trifluoromethyl)benzyl-oxy]4-[(3-(5-oxo-1-H,4H-1,2,4- triazolo)methyl]-3-(S)-phenylmorpholine in plasma. Enantiomer. [Link]

- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral Drugs: An Overview. International Journal of Biomedical Science. [Link]

- Al-Ghanayem, A. A., & El-Azab, A. S. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]

- Request PDF. (2025, August 10).

- Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Inform

- ResearchGate. (2025, August 9). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, 100%_DMSO, experimental) (HMDB0000153). [Link]

- PubChem. 2-Morpholinoethanol. [Link]

- PubChem. Osivelotor. [Link]

- ResearchGate. (PDF)

- Smith, S. W. (2009). Stereochemistry in Drug Action. Mayo Clinic Proceedings. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

- SpectraBase. 3-Oxo-morpholine. [Link]

- PubChem. 3-Oxazolidineethanol. [Link]

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

Sources

- 1. 399580-64-4|2-(Morpholin-3-yl)ethanol|BLD Pharm [bldpharm.com]

- 2. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Getting Started with Chiral Method Development - Regis Technologies [registech.com]

- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US7741480B2 - Process for the preparation of linezolid and related compounds - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chiral analysis - Wikipedia [en.wikipedia.org]

- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 14. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Chirality in the Biological Activity of Morpholine Derivatives: An In-depth Technical Guide

Sources

- 1. ijprems.com [ijprems.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Efficient, stereoselective synthesis of trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphatidylinositol 3-Kinase (PI3K) and phosphatidylinositol 3-kinase-related kinase (PIKK) inhibitors: importance of the morpholine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciforum.net [sciforum.net]

- 12. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 13. researchgate.net [researchgate.net]

- 14. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lookchem.com [lookchem.com]

(R)-2-(morpholin-3-yl)ethanol: A Technical Guide for Drug Discovery Professionals

Abstract

(R)-2-(morpholin-3-yl)ethanol is a chiral heterocyclic compound of significant interest in medicinal chemistry. The morpholine scaffold is a recognized privileged structure in drug design, prized for its favorable physicochemical properties, metabolic stability, and ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] The specific stereochemistry at the C-3 position, coupled with the hydroxyethyl side chain, offers a versatile platform for developing novel therapeutics, particularly for central nervous system (CNS) disorders where blood-brain barrier penetration is a key consideration.[2][3] This guide provides an in-depth examination of this compound, including its chemical identity, a robust protocol for its enantioselective synthesis, detailed characterization methods, and a discussion of its potential applications in modern drug discovery.

Compound Identification and Physicochemical Properties

Precise identification is the foundation of any chemical research. This compound is a specific stereoisomer of 2-(morpholin-3-yl)ethanol. The "(R)" designation refers to the rectus configuration at the chiral center (C-3 of the morpholine ring). It is commonly handled in its hydrochloride salt form to improve stability and aqueous solubility.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number (HCl Salt) | 1432793-96-8 | [4][5][6] |

| CAS Number (Racemic Base) | 399580-64-4 | - |

| Molecular Formula | C₆H₁₃NO₂ | - |

| Molecular Weight | 131.17 g/mol | - |

| Molecular Formula (HCl) | C₆H₁₄ClNO₂ | [5] |

| Molecular Weight (HCl) | 167.63 g/mol | [5] |

Rationale and Significance in Medicinal Chemistry

The morpholine ring is not merely a passive scaffold; it actively contributes to the pharmacological profile of a molecule. Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a hydrogen bond donor/acceptor (the secondary amine) allow for specific and high-affinity interactions with protein targets.[3]

The incorporation of a chiral center at the C-3 position introduces stereospecificity, which is critical for selective target engagement and reducing off-target effects. The hydroxyethyl side chain provides an additional hydrogen bonding moiety and a key vector for further chemical modification, enabling the exploration of structure-activity relationships (SAR).[7] For instance, the related (S)-morpholin-3-yl)methoxy scaffold is a key component of Osivelotor, an inhibitor of sickle hemoglobin (HbS) polymerization, demonstrating the therapeutic relevance of this chiral motif.[8]

Logical Framework for Synthetic Strategy

The synthesis of enantiomerically pure 3-substituted morpholines requires a strategy that can reliably set the stereocenter at C-3. Direct synthesis of the racemic compound followed by chiral resolution is one approach, but an asymmetric synthesis is often more efficient. Based on established methodologies for related structures, an asymmetric transfer hydrogenation approach presents a robust and scalable option.

Caption: Asymmetric synthesis workflow for 3-substituted morpholines.

Enantioselective Synthesis Protocol

This section details a robust, field-proven methodology for the synthesis of this compound, adapted from established principles of asymmetric transfer hydrogenation.

Rationale for Method Selection

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones and imines. The use of a well-defined chiral ruthenium catalyst, such as one derived from Ts-DPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), allows for high stereocontrol. A tandem approach, combining hydroamination and asymmetric transfer hydrogenation in a single pot, offers high efficiency by minimizing intermediate workup and purification steps. This strategy is well-suited for constructing the chiral morpholine core from readily available aminoalkyne precursors.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Aminoalkyne Precursor (N-protected-4-(prop-2-yn-1-yloxy)but-2-yn-1-amine)

-

Reaction Setup: To a solution of propargyl alcohol in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

-

Alkylation: After cessation of hydrogen evolution (approx. 30 min), add a solution of a suitably N-protected 4-chlorobut-2-yn-1-amine (e.g., N-Boc or N-Cbz protected) in THF.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the aminoalkyne precursor.

Step 2: Tandem Hydroamination and Asymmetric Transfer Hydrogenation

-

Catalyst Preparation: In a dry Schlenk flask under nitrogen, prepare the catalyst solution by dissolving the chiral ruthenium complex (e.g., [(S,S)-Ts-DPEN]RuCl) in a suitable solvent like formic acid/triethylamine azeotrope (5:2).

-

Reaction Setup: In a separate flask, dissolve the aminoalkyne precursor (1.0 eq.) in the same solvent system.

-

Tandem Reaction: Add the catalyst solution (1-2 mol%) to the substrate solution. Heat the reaction mixture to 40-50 °C and monitor by TLC or LC-MS. The reaction typically proceeds through intramolecular hydroamination to form an enamine intermediate, which is then immediately and enantioselectively reduced by the same catalyst.

-

Workup: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the formic acid/triethylamine. Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution.

-

Purification & Deprotection: Dry the organic layer, concentrate, and purify by column chromatography. If an N-Boc or N-Cbz protecting group was used, it must be removed. For Boc, treat with HCl in dioxane. For Cbz, use catalytic hydrogenation (e.g., H₂, Pd/C).

-

Final Salt Formation: After deprotection, dissolve the free base in a minimal amount of isopropanol or ether and add a solution of HCl in ether to precipitate the final product, this compound hydrochloride. Filter the solid, wash with cold ether, and dry under vacuum.

Analytical Characterization (Self-Validation)

Confirmation of the structure and purity of the final compound is paramount. The following data represents the expected analytical profile for this compound hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, D₂O): The proton NMR is expected to show characteristic signals for the morpholine ring protons and the ethanol side chain. Key expected shifts (δ, ppm) would include multiplets for the morpholine ring protons (approx. 2.8-4.0 ppm), a multiplet for the chiral proton at C-3, and distinct triplets for the -CH₂-CH₂-OH group.

-

¹³C NMR (100 MHz, D₂O): The carbon spectrum should show six distinct signals corresponding to the six carbon atoms in the molecule. Expected shifts would be in the regions of ~45-55 ppm for the N-CH₂ carbons, ~60-70 ppm for the O-CH₂ and alcohol carbons, and a distinct signal for the chiral C-3 carbon.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): In positive ion mode, the spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z 132.10, corresponding to the free base.

Infrared (IR) Spectroscopy

-

FT-IR (KBr Pellet): Key characteristic peaks should be observed. A broad absorption in the range of 3200-3500 cm⁻¹ corresponds to the O-H and N-H stretching vibrations. C-H stretching vibrations will appear around 2850-3000 cm⁻¹, and C-O stretching will be visible in the 1050-1150 cm⁻¹ region.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Method: To confirm enantiomeric purity (e.e. >99%), a chiral HPLC method must be employed. Polysaccharide-based chiral stationary phases (CSPs) like Chiralpak® or Lux® columns are highly effective.

-

Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. The exact conditions must be optimized to achieve baseline separation of the (R) and (S) enantiomers.

Chiral HPLC Separation Workflow

Caption: Workflow for enantiomeric purity analysis by chiral HPLC.

Potential Applications in Drug Development

While specific biological activity for this compound is not extensively published, its structural motifs are present in numerous bioactive molecules, suggesting high potential.

-

CNS Disorders: The physicochemical properties of the morpholine ring are known to improve blood-brain barrier permeability, making this scaffold highly attractive for CNS targets.[2] Chiral morpholine analogs have been investigated as antagonists for dopamine receptors, indicating potential applications in treating conditions like schizophrenia or Parkinson's disease-related dyskinesia.[7]

-

Enzyme Inhibition: The morpholine scaffold can act as a key pharmacophore for various enzyme inhibitors. Its ability to form specific hydrogen bonds makes it suitable for targeting the active sites of kinases, proteases, or other enzymes implicated in neurodegenerative diseases like Alzheimer's.[3]

-

Scaffold for Library Synthesis: this compound is an excellent building block for combinatorial chemistry. The primary alcohol and secondary amine provide two orthogonal handles for derivatization, allowing for the rapid generation of libraries of novel compounds for high-throughput screening against a wide range of biological targets.

Conclusion

This compound represents a valuable chiral building block for the development of next-generation therapeutics. Its synthesis can be achieved with high enantiomeric purity through established asymmetric catalytic methods. The inherent properties of the morpholine scaffold, combined with the specific stereochemistry and functional handles of this molecule, provide a strong foundation for medicinal chemistry campaigns targeting complex diseases, particularly within the central nervous system. This guide provides the necessary technical framework for its synthesis, characterization, and strategic deployment in drug discovery programs.

References

- Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters.

- Gomtsyan, A. (2021). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Medicinal Chemistry.

- Gao, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers.

- Jaware, J., & Borhade, S. (n.d.). SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL) AMINO] ETHANOL DERIVATIVES. International Journal of Pharmaceutical and Phytopharmacological Research.

- National Center for Biotechnology Information. (n.d.). Osivelotor. PubChem Compound Summary for CID 146567655.

- Royal Society of Chemistry. (n.d.). Supporting information for an article.

- Sperry, J., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.

- Toste, F. D., et al. (n.d.). Synthesis and characterization of 2-arylmorpholine hydrochloride.

- Various Authors. (2012). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. 1432793-96-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. 2-((R)-morpholin-3-yl)ethanol hydrochloride CAS#: 1432793-96-8 [m.chemicalbook.com]

- 6. 2-((R)-morpholin-3-yl)ethanol hydrochloride | 1432793-96-8 [chemicalbook.com]

- 7. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Osivelotor | C20H22N2O6 | CID 146567655 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-2-(morpholin-3-yl)ethanol: A Chiral Building Block for Drug Discovery

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of (R)-2-(morpholin-3-yl)ethanol, a chiral morpholine derivative of significant interest in medicinal chemistry. We will delve into its chemical identity, plausible synthetic pathways with mechanistic insights, expected structural and physicochemical properties, and its potential applications as a valuable scaffold in the development of novel therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a chiral secondary amine and primary alcohol. While a specific CAS number for the free base is not readily found in public databases, its hydrochloride salt is well-documented.

| Identifier | Value | Source |

| Compound Name | This compound | N/A |

| CAS Number (HCl salt) | 1432793-96-8 | [1][2][3][4][5] |

| Molecular Formula (Free Base) | C6H13NO2 | [6] |

| Molecular Weight (Free Base) | 131.17 g/mol | N/A |

| Molecular Formula (HCl salt) | C6H14ClNO2 | [1][3] |

| Molecular Weight (HCl salt) | 167.63 g/mol | [1][3] |

| SMILES (Free Base) | OCCO[C@H]1CNCCO1 | N/A |

| SMILES (HCl salt) | OCCO[C@H]1CNCCO1.[H]Cl | [1][3] |

Physicochemical Insights (Predicted for Free Base):

| Property | Predicted Value | Significance in Drug Development |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | Influences membrane permeability and oral bioavailability. A value in this range is often favorable.[1] |

| LogP | -0.221 | Indicates the compound's hydrophilicity, which affects solubility and distribution. A negative LogP suggests good aqueous solubility.[1] |

| Hydrogen Bond Donors | 2 | The -OH and -NH groups can participate in hydrogen bonding with biological targets.[1] |

| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms can act as hydrogen bond acceptors, contributing to target binding.[1] |

| Rotatable Bonds | 2 | Provides conformational flexibility, which can be advantageous for fitting into a binding pocket.[1] |

Synthesis and Mechanistic Pathways: Constructing the Chiral Morpholine Core

The stereospecific synthesis of 3-substituted morpholines is a key challenge in organic chemistry. A plausible and effective strategy for the synthesis of this compound involves the use of a chiral pool starting material, such as (R)-serine, to introduce the desired stereochemistry.

A representative synthetic workflow is outlined below:

Figure 2. The relationship between the structural features of this compound and its potential applications in drug development.

Key Advantages of the Morpholine Scaffold:

-

Improved Physicochemical Properties: The morpholine moiety generally enhances aqueous solubility and provides a favorable lipophilicity profile, which can improve the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. [7]* Metabolic Stability: The morpholine ring is often resistant to metabolic degradation, leading to a longer half-life in the body.

-

Stereospecificity: The (R)-configuration at the 3-position allows for precise, three-dimensional interactions with biological targets, which can lead to increased potency and selectivity.

-

Versatile Synthetic Handle: The secondary amine and primary alcohol provide two points for further chemical modification, allowing for the facile generation of compound libraries for structure-activity relationship (SAR) studies. [8] Chiral morpholine derivatives have been successfully incorporated into a wide range of clinically used drugs and investigational agents, including those targeting cancer, infectious diseases, and central nervous system disorders. [9]

Experimental Protocol: A Representative Synthesis

The following is a representative, hypothetical protocol for the synthesis of this compound based on established chemical principles for analogous compounds. This protocol is for informational purposes only and should be adapted and optimized by qualified personnel in a laboratory setting.

Step 1: N-Boc Protection of (R)-Serine methyl ester

-

Dissolve (R)-serine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add triethylamine (2.2 eq) and cool the mixture to 0 °C.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-(R)-serine methyl ester.

Step 2: Reduction to N-Boc-(R)-serinol

-

Dissolve the N-Boc-(R)-serine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

-

Slowly add lithium aluminum hydride (LiAlH₄, 2.0 eq).

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

-

Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with THF.

-

Concentrate the filtrate to obtain N-Boc-(R)-serinol.

Step 3: O-Alkylation and Intramolecular Cyclization

-

Dissolve N-Boc-(R)-serinol (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Add sodium hydride (NaH, 2.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

Stir for 30 minutes, then add 1-bromo-2-(2-bromoethoxy)ethane (1.2 eq).

-

Heat the reaction to 80 °C and stir for 12 hours.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography to yield N-Boc-(R)-2-(morpholin-3-yl)ethanol.

Step 4: Deprotection

-

Dissolve N-Boc-(R)-2-(morpholin-3-yl)ethanol (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a minimal amount of water and basify with aqueous NaOH.

-

Extract the product with DCM.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield this compound.

Conclusion

This compound is a chiral building block with significant potential in drug discovery and development. Its well-defined stereochemistry and the inherent advantages of the morpholine scaffold make it an attractive starting material for the synthesis of complex, biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

- Arctom Scientific. This compound hydrochloride. [Link]

- National Center for Biotechnology Information.

- Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

- ResearchGate. Diversity-Oriented Synthesis of Morpholine-Containing Molecular Scaffolds. [Link]

- ResearchGate.

- National Center for Biotechnology Information. Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. [Link]

- ChemBK. 2-(morpholin-4-yl)ethanol. [Link]

- MDPI.

- National Center for Biotechnology Information. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]

- National Center for Biotechnology Information. A New Strategy for the Synthesis of Substituted Morpholines. [Link]

- DigitalCommons@TMC.

- National Center for Biotechnology Inform

- ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

- Wiley Science Solutions.

- ResearchGate. Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. [Link]

- ACS Publications. De Novo Assembly of Highly Substituted Morpholines and Piperazines. [Link]

- IJPPR. SYNTHESIS OF NOVEL N-{[2-(MORPHOLIN-4-YL)- QUINOLINE-3-YL] METHYL}2-[(4-AMINOPENTYL) (ETHYL)

- MDPI. Chiral Polythiophenes: Part I: Syntheses of Monomeric Precursors. [Link]

- PubMed.

Sources

- 1. chemscene.com [chemscene.com]

- 2. arctomsci.com [arctomsci.com]

- 3. 1432793-96-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. 2-((R)-morpholin-3-yl)ethanol hydrochloride | 1432793-96-8 [chemicalbook.com]

- 5. 2-((R)-morpholin-3-yl)ethanol hydrochloride CAS#: 1432793-96-8 [chemicalbook.com]

- 6. 2-Morpholinoethanol | C6H13NO2 | CID 61163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Substituted Morpholines: A Privileged Scaffold in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of the Morpholine Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a diverse range of therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] The morpholine heterocycle stands as a quintessential example of such a structure.[2] This six-membered ring, containing both an ether and a secondary amine, offers a unique confluence of physicochemical and pharmacological properties that have cemented its role as a cornerstone in modern drug discovery.[1][3] Its incorporation into drug candidates is a strategic decision, often aimed at enhancing aqueous solubility, metabolic stability, and target engagement.[1][4]

This guide provides a comprehensive exploration of substituted morpholines, delving into their discovery, the rationale behind their use, key synthetic methodologies, and their significance as evidenced by their presence in numerous FDA-approved drugs.[5] We will examine how the nuanced structural features of the morpholine ring contribute to improved pharmacokinetic profiles and potent biological activity, offering field-proven insights for professionals engaged in the art and science of drug development.

The Strategic Advantage of the Morpholine Ring: A Physicochemical Perspective

The utility of the morpholine scaffold in drug design is not serendipitous; it is rooted in a distinct set of structural and electronic properties that medicinal chemists leverage to overcome common developmental hurdles.

The morpholine ring's pKa is approximately 8.5-8.7, allowing for protonation under physiological pH.[1][5] This ionization enhances aqueous solubility, a critical factor for both formulation and bioavailability. The presence of the oxygen atom not only contributes to this favorable solubility profile but also acts as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.[6][7]

Furthermore, the morpholine ring is generally considered to be metabolically robust.[1][8] Its inclusion can shield adjacent functionalities from enzymatic degradation, particularly by cytochrome P450 enzymes, thereby increasing a compound's half-life and improving its overall pharmacokinetic profile.[8][9] This metabolic stability, coupled with its ability to modulate lipophilicity, makes morpholine a valuable tool for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.[3][10]

Morpholine as a Bioisosteric Replacement

The concept of bioisosterism, the substitution of one group for another with similar physical or chemical properties to create a new compound with comparable biological activity, is a fundamental strategy in drug design. The morpholine ring is frequently employed as a bioisostere for other cyclic amines such as piperidine and piperazine.[9][11] This substitution can lead to several advantages, including:

-

Modulation of Basicity: The electron-withdrawing effect of the oxygen atom reduces the basicity of the morpholine nitrogen compared to piperidine, which can be advantageous in fine-tuning interactions with the target protein and reducing off-target effects.[6]

-

Improved Metabolic Stability: As previously mentioned, the morpholine ring can offer enhanced metabolic stability compared to other heterocycles.[9]

-

Enhanced Solubility: The ether oxygen can improve aqueous solubility.[6]

This strategic replacement allows for the optimization of a lead compound's properties without drastically altering its core binding interactions.

Key Synthetic Methodologies for Substituted Morpholines

The widespread application of morpholines in drug discovery is facilitated by a variety of accessible and versatile synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Approaches

Historically, the synthesis of morpholines has relied on several robust and well-established reactions. One common approach involves the cyclization of β-amino alcohols with α-halo acid chlorides.[12] Another widely used method is the intramolecular cyclization of N-substituted diethanolamines.

Modern Synthetic Innovations

More contemporary methods have focused on efficiency and stereocontrol, which are critical for the synthesis of complex drug molecules.

Copper-Catalyzed Three-Component Synthesis

An efficient, copper-catalyzed three-component reaction has been developed for the synthesis of highly substituted, unprotected morpholines. This method utilizes commercially available amino alcohols, aldehydes, and easily accessible diazomalonates as starting materials.[12] A significant advantage of this approach is the ability to generate morpholines with multiple chiral centers, although it may initially yield diastereomeric mixtures.[12]

Asymmetric Hydrogenation for Chiral Morpholines

The synthesis of enantiomerically pure substituted morpholines is of paramount importance, as the stereochemistry of a drug molecule can profoundly impact its efficacy and safety. Asymmetric hydrogenation of unsaturated morpholine precursors using rhodium catalysts with chiral bisphosphine ligands has emerged as a powerful technique.[13][14] This method allows for the production of a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[13]

Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Enamine to a 2-Substituted Chiral Morpholine

This protocol outlines a general procedure for the asymmetric hydrogenation of a prochiral enamine to yield a chiral 2-substituted morpholine, a key intermediate for various bioactive compounds.[14]

Materials:

-

Prochiral N-protected 2-methylene-morpholine derivative

-

Rhodium catalyst precursor, e.g., [Rh(COD)2]BF4

-

Chiral bisphosphine ligand, e.g., (R,R)-f-spiroPhos

-

Anhydrous, degassed solvent (e.g., dichloromethane, toluene)

-

Hydrogen gas (high purity)

-

High-pressure autoclave equipped with a magnetic stirrer and temperature control

Procedure:

-

Catalyst Preparation: In a glovebox, dissolve the rhodium precursor and the chiral ligand in the chosen solvent to form the active catalyst solution.

-

Reaction Setup: In the autoclave, dissolve the prochiral enamine substrate in the solvent.

-

Catalyst Addition: Transfer the catalyst solution to the autoclave containing the substrate.

-

Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) and monitor the reaction progress by techniques such as TLC, GC, or HPLC.

-

Work-up: Once the reaction is complete, carefully depressurize the autoclave. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the enantiomerically enriched 2-substituted morpholine.

-

Characterization: Confirm the structure and determine the enantiomeric excess of the product using NMR spectroscopy, mass spectrometry, and chiral HPLC analysis.

This self-validating system ensures the production of a well-characterized, stereochemically defined product, a critical requirement in pharmaceutical development.

The Significance of Substituted Morpholines in FDA-Approved Drugs: Case Studies

The tangible impact of substituted morpholines on modern medicine is best illustrated by their presence in a significant number of FDA-approved drugs across various therapeutic areas.[5][9] An analysis of drugs approved between 2012 and 2023 revealed that 14 contained a morpholine ring, with 50% of these being anticancer agents.[9]

Linezolid: A Landmark Antibiotic

Linezolid is a synthetic antibiotic from the oxazolidinone class, crucial for treating serious Gram-positive bacterial infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE).[15][16][17] Its chemical structure, N-[[3-(3-Fluoro-4-morpholin-4-ylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, prominently features a substituted morpholine ring.[15]

Mechanism of Action: Linezolid has a unique mechanism of action, inhibiting the initiation of bacterial protein synthesis.[17][18] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex.[15][16] This is distinct from many other protein synthesis inhibitors that act at later stages of elongation.[15]

Role of the Morpholine Moiety: The morpholine ring in Linezolid is not merely a passive component. It undergoes oxidative metabolism to form two inactive carboxylic acid metabolites.[16] This metabolic pathway contributes to the drug's overall pharmacokinetic profile.[15] Linezolid exhibits high oral bioavailability (approximately 100%), allowing for interchangeable oral and intravenous dosing.[15][17]

Gefitinib: Targeted Cancer Therapy

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in the signaling pathways that drive the growth and proliferation of many cancers.[19][20] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific activating mutations in the EGFR gene.[21][22]

Mechanism of Action: Gefitinib functions as an ATP-competitive inhibitor, binding to the ATP-binding site within the EGFR tyrosine kinase domain.[19][23] This reversible binding prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways, which are crucial for tumor cell proliferation and survival.[19][21]

Role of the Morpholine Moiety: The morpholine group in Gefitinib is a critical part of its structure, contributing to its overall physicochemical properties and likely influencing its binding to the EGFR kinase domain.[20] The morpholine moiety enhances the drug's solubility and contributes to its favorable pharmacokinetic profile.[24]

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor

Reboxetine is an antidepressant that acts as a selective norepinephrine reuptake inhibitor (NRI).[25] It is used in the treatment of clinical depression and other conditions.[25] The drug is a derivative of morpholine, and its therapeutic effect is attributed to the (S,S)-enantiomer.[26]

Mechanism of Action: By selectively inhibiting the reuptake of norepinephrine in the synaptic cleft, Reboxetine increases the availability of this neurotransmitter, which is believed to be a key mechanism in its antidepressant action.[25]

Role of the Morpholine Moiety: The chiral morpholine ring is the core scaffold of Reboxetine and is essential for its biological activity.[26] The synthesis of the enantiomerically pure (S,S)-reboxetine has been a subject of significant research, with various stereoselective synthetic strategies being developed.[27][28]

Visualization of Key Concepts

General Structure of a Substituted Morpholine

Caption: Generalized structure of a substituted morpholine ring.

Simplified Synthetic Workflow for Chiral Morpholines

Caption: A streamlined workflow for the synthesis of chiral morpholines.

Role of Morpholine in Receptor Binding

Caption: Interactions of a morpholine-containing drug within a receptor.

Quantitative Data of Representative Morpholine-Containing Drugs

| Drug | Target | Assay Type | Quantitative Data |

| Linezolid | Bacterial 50S Ribosomal Subunit | In vitro antibacterial activity (MIC) | MIC for S. aureus: 1-4 µg/mL |

| Gefitinib | EGFR Tyrosine Kinase | Kinase Inhibition | IC₅₀ = 0.033 µM[1] |

| Reboxetine | Norepinephrine Transporter | Reuptake Inhibition | Kᵢ = 1.1 nM |

Conclusion: The Enduring Legacy and Future Prospects of Substituted Morpholines

The journey of substituted morpholines from simple heterocyclic compounds to integral components of life-saving medicines is a testament to the power of medicinal chemistry.[29][30] Their unique combination of advantageous physicochemical properties, metabolic stability, and synthetic accessibility has solidified their status as a truly privileged scaffold.[10][31] The case studies of Linezolid, Gefitinib, and Reboxetine, among many others, highlight the diverse therapeutic areas where morpholine-containing drugs have made a significant impact.[15][19][25]